3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-((4-(4-(4-Nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This core is functionalized with a cyclohexylmethyl group linked to a 4-nitrophenyl-substituted piperazine moiety via a carbonyl bridge. The compound’s design integrates multiple pharmacophoric elements:
- Thienopyrimidine-dione core: Known for its role in modulating kinase activity and nucleic acid interactions .
- 4-Nitrophenylpiperazine: A common motif in neurotransmitter receptor ligands, suggesting possible CNS activity .
Synthesis typically involves multi-step protocols, including condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions (e.g., KOH in ethanol), yielding 46%–86% . Characterization relies on NMR and HRMS for structural validation .
Properties
IUPAC Name |
3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c30-22(27-12-10-26(11-13-27)18-5-7-19(8-6-18)29(33)34)17-3-1-16(2-4-17)15-28-23(31)21-20(9-14-35-21)25-24(28)32/h5-9,14,16-17H,1-4,10-13,15H2,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAVUVOLHWAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: This step often involves the alkylation of the thienopyrimidine core using a cyclohexylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thienopyrimidine intermediate reacts with a piperazine derivative.
Nitrophenyl Group Addition: The final step involves the acylation of the piperazine nitrogen with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidative transformations, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various alkyl or acyl groups onto the piperazine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in oncology. Specifically, compounds containing this scaffold have shown promising activity against various cancer cell lines. For instance, derivatives similar to the target compound exhibit significant inhibition of key enzymes involved in cancer progression, such as tyrosine kinases. One study reported that modifications to the thieno[3,2-d]pyrimidine structure enhanced cytotoxicity against cancer cells with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .
Antiviral Properties
The thieno[3,2-d]pyrimidine framework is also being investigated for its antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting specific viral enzymes. This has implications for developing treatments for viral infections, including those resistant to current therapies . The compound's structural features may enhance its binding affinity to viral targets, thereby increasing its efficacy.
Neuropharmacological Applications
The presence of piperazine moieties in the compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as antipsychotic agents. The nitrophenyl group may also contribute to this activity by affecting neurotransmitter systems involved in mood regulation and psychosis. Preliminary studies suggest that compounds with similar structures can modulate dopamine receptors, which are crucial in treating schizophrenia and bipolar disorder .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships of compounds similar to 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is essential for optimizing their pharmacological profiles. Various substitutions on the piperazine and thieno[3,2-d]pyrimidine rings have been studied to identify which modifications enhance biological activity while minimizing toxicity. For example, studies show that electron-withdrawing groups at specific positions can significantly increase antibacterial and anticancer activities by enhancing the compound's reactivity with biological targets .
Case Studies
- Anticancer Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and lung cancer cells, with some compounds achieving IC50 values lower than 100 nM.
- Neuropharmacological Effects : Research on piperazine derivatives demonstrated their effectiveness in animal models for treating anxiety and depression. The inclusion of a cyclohexyl group was found to improve bioavailability and reduce side effects compared to traditional piperazine-based drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, compounds with piperazine and nitrophenyl groups can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The thienopyrimidine core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs of this compound are explored below, focusing on core modifications, substituent effects, and biological relevance.
Thieno[2,3-d]pyrimidin-4(3H)-ones
Example: 5,6,7,8-Tetrahydro-2H-benzo[4,5]thieno[2,3-d][1,3]oxazine-2,4(1H)-dione .
- Structural Differences: Shares the thienopyrimidine core but lacks the piperazine-cyclohexylmethyl substituent.
- Synthesis: Similar ethanol-based condensation but uses benzylamine instead of 4-nitrophenylpiperazine. Yields 46%–86% .
Piperidine-Substituted Thiophenes
Example: (E)-4-((4-((4-(4-(2-Cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl) .
- Functional Impact : Piperidine’s single nitrogen may lower receptor affinity compared to piperazine derivatives .
4-(3-Nitrophenyl)thiazol-2-ylhydrazones
Example : 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-3-ylmethylene)hydrazine .
- Structural Differences: Thiazole core vs. thienopyrimidine; 3-nitrophenyl vs. 4-nitrophenyl.
- Biological Activity : Exhibits selective hMAO-B inhibition (IC₅₀ = 0.89 µM) and antioxidant properties, suggesting the nitro group’s position critically influences activity .
Isoindoline-1,3-dione Derivatives
Example : N-Substituted 1H-isoindole-1,3(2H)-diones with 1-phenylpiperazine .
- Structural Differences: Isoindoline core vs. thienopyrimidine.
- Functional Impact : Demonstrated analgesic activity, implying piperazine-nitrophenyl motifs may enhance CNS-targeted effects .
Pyrimidine-2,4(1H,3H)-diones with Cyclohexyl Groups
Example : 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione .
- Structural Differences: Pyrimidine-dione core vs. thienopyrimidine-dione.
- Synthesis : Palladium-catalyzed carbonylation, differing from the target’s base-mediated condensation .
Pyrido[2,3-d]pyrimidine-diones
Example : 3,6,8-Trimethyl-4-phenylpyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-dione .
- Structural Differences : Pyrido-pyrimidine fused system.
- Synthesis : Four-component reaction using L-proline catalysis in water (92% yield), highlighting greener alternatives .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The target compound’s synthesis (46%–86%) is comparable to other thienopyrimidines but less efficient than multi-component pyrido-pyrimidines (92%) .
- Substituent Effects : The 4-nitrophenyl group may enhance receptor binding compared to 3-nitrophenyl analogs, as seen in thiazole derivatives .
- Biological Potential: Piperazine-nitrophenyl motifs correlate with CNS activity (e.g., hMAO-B inhibition, analgesia), suggesting the target compound warrants neuropharmacological evaluation .
Biological Activity
The compound 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 866866-82-2) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 497.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O5S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 866866-82-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory effects on tumor cells. In one study, a series of synthesized compounds showed an inhibition range of 43% to 87% against breast cancer cells (MDA-MB-231) at concentrations up to 50 μM .
- Structure-Activity Relationship (SAR) : The cytotoxic activity appears to be influenced by the presence of electron-withdrawing groups in the aromatic moieties attached to the thieno[3,2-d]pyrimidine scaffold. For example, modifications that enhance π-electron delocalization have been correlated with increased potency .
Other Biological Activities
Apart from anticancer properties, thieno[3,2-d]pyrimidine derivatives have been investigated for other pharmacological activities:
- Antiviral Activity : Some studies suggest that derivatives of this compound may possess antiviral properties, making them potential candidates for further development in treating viral infections .
- Neuropharmacological Effects : The piperazine moiety in the compound is known for its role in neuropharmacology. Compounds containing piperazine structures have been linked to various central nervous system effects, including antipsychotic and anxiolytic activities .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on MDA-MB-231 Cells : A detailed investigation into the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives revealed that certain modifications led to stronger inhibition compared to standard chemotherapeutics .
- In Vivo Studies : Although primarily in vitro data exists for many thieno[3,2-d]pyrimidines, preliminary in vivo studies are essential for assessing therapeutic potential and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
